molecular formula C11H7ClN4 B8027388 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine CAS No. 1206970-18-4

3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine

Cat. No.: B8027388
CAS No.: 1206970-18-4
M. Wt: 230.65 g/mol
InChI Key: MEWJYRWDPYIXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both imidazo and pyridine rings in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with 2,6-dichloropyrazine in the presence of a palladium catalyst. The reaction is carried out under reflux conditions, and the product is purified using flash chromatography . Another method involves the use of isopropylmagnesium chloride and tri-n-butyltin chloride, followed by treatment with 2,6-dichloropyrazine and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, isopropylmagnesium chloride, and tri-n-butyltin chloride . The reactions are typically carried out under reflux conditions or at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine is unique due to the presence of the chloropyrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-7-13-5-8(15-10)9-6-14-11-3-1-2-4-16(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWJYRWDPYIXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247713
Record name 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-18-4
Record name 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.